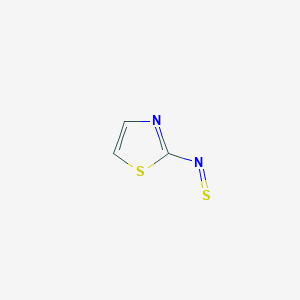
Thiazole, 2-(thionitroso)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-(thionitroso)- is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with nitrogen and sulfur atoms. Thiazole, 2-(thionitroso)- has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of Thiazole, 2-(thionitroso)- is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form adducts. Thiazole, 2-(thionitroso)- has been shown to react with aldehydes, ketones, and imines, forming thiazole-containing compounds.
Biochemical and Physiological Effects:
Thiazole, 2-(thionitroso)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thiazole, 2-(thionitroso)- can inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Thiazole, 2-(thionitroso)- has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Thiazole, 2-(thionitroso)- in lab experiments is its ease of synthesis. Thiazole, 2-(thionitroso)- can be synthesized using relatively simple methods, making it accessible to researchers. However, one limitation of using Thiazole, 2-(thionitroso)- is its instability. Thiazole, 2-(thionitroso)- is prone to decomposition, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of Thiazole, 2-(thionitroso)-. One direction is the development of new synthetic methods for Thiazole, 2-(thionitroso)- and thiazole-containing compounds. Another direction is the investigation of Thiazole, 2-(thionitroso)-'s potential in drug discovery. Thiazole, 2-(thionitroso)-'s antioxidant and antimicrobial properties also warrant further investigation for potential therapeutic applications. Additionally, the mechanism of action of Thiazole, 2-(thionitroso)- could be further elucidated to better understand its potential in various research applications.
Conclusion:
In conclusion, Thiazole, 2-(thionitroso)- is a chemical compound that has potential in various scientific research applications. Its ease of synthesis and potential in drug discovery make it an attractive compound for researchers. Further investigation into Thiazole, 2-(thionitroso)-'s mechanism of action, biochemical and physiological effects, and potential therapeutic applications is warranted to fully understand its potential in the scientific community.
Métodos De Síntesis
Thiazole, 2-(thionitroso)- can be synthesized using various methods. One such method is the reaction of 2-aminothiazole with nitrous acid and hydrogen sulfide. This method results in the formation of a yellow crystalline solid, which is then purified using recrystallization. Another method involves the reaction of 2-chlorothiazole with sodium nitrite and hydrogen sulfide. This method produces a pale yellow crystalline solid, which is also purified using recrystallization.
Aplicaciones Científicas De Investigación
Thiazole, 2-(thionitroso)- has been extensively studied for its potential in various scientific research applications. One such application is its use as a reagent for the synthesis of thiazole-based compounds. Thiazole, 2-(thionitroso)- has been used as a key intermediate in the synthesis of thiazole-containing heterocycles, which have potential applications in drug discovery.
Propiedades
Número CAS |
157736-81-7 |
|---|---|
Nombre del producto |
Thiazole, 2-(thionitroso)- |
Fórmula molecular |
C3H2N2S2 |
Peso molecular |
130.2 g/mol |
Nombre IUPAC |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
Clave InChI |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
SMILES canónico |
C1=CSC(=N1)N=S |
Sinónimos |
Thiazole, 2-(thionitroso)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
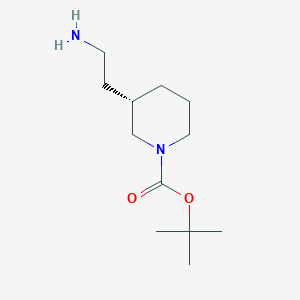
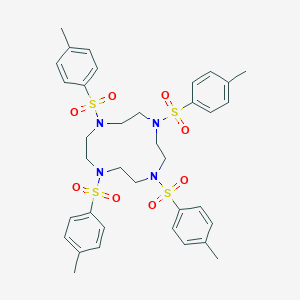
![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)


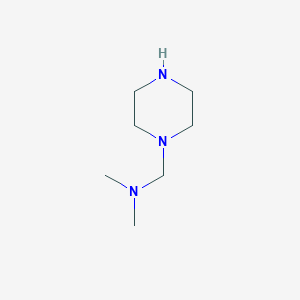
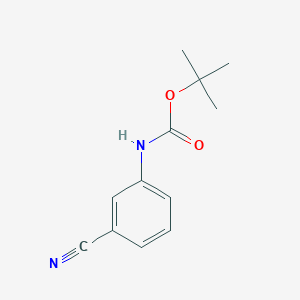
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
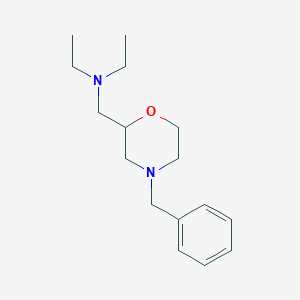
![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)